molecular formula C21H17F3O6 B284672 3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B284672
M. Wt: 422.3 g/mol
InChI Key: ZWXQALGQYDDINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as DMC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMC belongs to the class of flavonoids and has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves the modulation of various signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activation of MAPKs, which are involved in the regulation of cell proliferation and survival. Furthermore, this compound has been found to induce the activation of AMPK, a protein kinase that regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been found to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation. This compound has also been found to induce the expression of Bax and caspase-3, which are involved in the induction of apoptosis in cancer cells. Furthermore, this compound has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound exhibits potent anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its toxicity and pharmacokinetics, which are important factors for drug development.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)-4H-chromen-4-one. One area of research could be the development of novel drug formulations that improve the solubility and bioavailability of this compound. Another area of research could be the investigation of the toxicity and pharmacokinetics of this compound in vivo. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound analogs with improved potency and selectivity could also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been found to modulate various signaling pathways. While this compound has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research on this compound could lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step reaction process that starts with the condensation of 3,4-dimethoxybenzaldehyde and acetylacetone, followed by the reaction of the resulting product with trifluoroacetic anhydride and 2-bromoethyl propionate. The final product is obtained by treating the intermediate with sodium hydroxide. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

Properties

Molecular Formula

C21H17F3O6

Molecular Weight

422.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C21H17F3O6/c1-11(25)10-29-13-5-6-14-16(9-13)30-20(21(22,23)24)18(19(14)26)12-4-7-15(27-2)17(8-12)28-3/h4-9H,10H2,1-3H3

InChI Key

ZWXQALGQYDDINE-UHFFFAOYSA-N

SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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